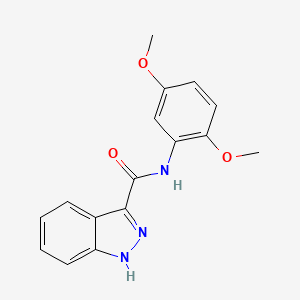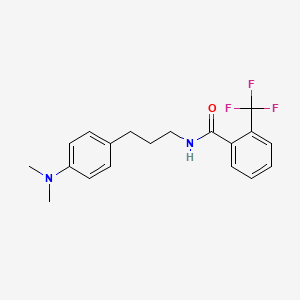![molecular formula C20H15FN6O B2728501 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one CAS No. 2380183-48-0](/img/structure/B2728501.png)
6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one, also known as FPYPA, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FPYPA is a pyridazinone-based compound that has shown promising results in several studies related to cancer and neurological disorders.
作用機序
The exact mechanism of action of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is not fully understood, but several studies have provided insights into its potential targets. 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases, which play a crucial role in cell cycle progression. 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to inhibit the activity of histone deacetylases, which could potentially modulate gene expression.
Biochemical and physiological effects:
6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been shown to have several biochemical and physiological effects. Studies have demonstrated that 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one can induce apoptosis in cancer cells, prevent neuronal death, and improve cognitive function. 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to inhibit the activity of several enzymes, which could potentially modulate various cellular processes.
実験室実験の利点と制限
One of the main advantages of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is its potential applications in cancer research and neurology. 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has shown promising results in several studies, and its mechanism of action could potentially lead to the development of novel therapies for cancer and neurological disorders.
However, one of the main limitations of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is its relatively low solubility in water, which could potentially limit its applications in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one and its potential side effects.
将来の方向性
There are several future directions for the study of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one. One potential direction is to explore its applications in other research fields, such as infectious diseases and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one and its potential targets. Finally, the development of novel formulations of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one with improved solubility could potentially expand its applications in various experimental settings.
In conclusion, 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one is a small molecule compound that has shown promising results in several studies related to cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and potential applications in other research fields.
合成法
The synthesis of 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one involves the reaction between 3-fluoroaniline and 2-(1-pyrido[3,4-d]pyrimidin-4-yl)azetidin-3-amine in the presence of a palladium catalyst. The reaction yields 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one as a yellow solid, which can be further purified through recrystallization.
科学的研究の応用
6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential applications in cancer research. Several studies have demonstrated that 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.
In addition to cancer research, 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also shown promise in the field of neurology. Studies have shown that 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one can protect neurons from oxidative stress and prevent neuronal death. 6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
6-(3-fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-14-3-1-2-13(8-14)17-4-5-19(28)27(25-17)15-10-26(11-15)20-16-6-7-22-9-18(16)23-12-24-20/h1-9,12,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJFCWLVEWAYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CN=C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2728419.png)
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)
![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)

![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)
![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)
![2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2728441.png)